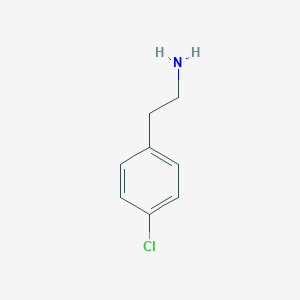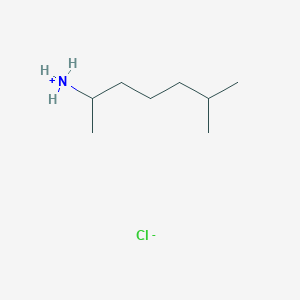
DL-Penicillamine
Übersicht
Beschreibung
Synthesis Analysis
DL-Penicillamine has been synthesized and polymerized from a series of D-penicillamine-derived β-thiolactones (NRPenTL) with varied side chain alkyl groups . The obtained polymers exhibit tunable glass transition temperature in a wide range of 130–50 °C, and melting temperature of 90–105 °C . Another synthesis method involves reacting an a-acylamido-fip-dimethyl-acrylic acid with an alkane thiolic acid to form an a-acylamido-B-acyl-thioisovaleric acid, which, upon hydrolysis, produces racemic u-amino-p-mercapto-isovaleric acid, i.e., this compound .Molecular Structure Analysis
This compound is a structural analog of cysteine, with two methyl groups in place of the two hydrogen atoms linked to the second carbon atom of cysteine . It is synthesized and polymerized from a series of D-penicillamine-derived β-thiolactones (NRPenTL) with varied side chain alkyl groups .Chemical Reactions Analysis
This compound is a known chelating agent, a chemical compound used to trap or remove heavy metals, such as copper, lead, iron, and mercury, from the body . The three functional groups in penicillamine undergo characteristic chemical reactions and change in their ability to participate in acid–base equilibria, nucleophilic addition and displacement, combination with various metals, oxidation, and free radical transformations .Physical And Chemical Properties Analysis
This compound has a molecular formula of C5H11NO2S and a molecular weight of 149.21 . It is a solid substance .Wissenschaftliche Forschungsanwendungen
Quantitative Estimation in Pharmaceutical Samples
DL-Penicillamine (D-PCN) has been used in the development of an inhibitory kinetic spectrophotometric method for its micro-level determination . This methodology can be economically and effectively employed for the quantitative determination of D-PCN in different samples . It can also be convincingly adopted for the quick determination of D-PCN in pharmaceutical samples with good accuracy and reproducibility .
Treatment of Mild/Moderate Lead Poisoning
D-Penicillamine has been extensively used to treat mild/moderate lead poisoning via oral chelation therapy . The lower D-PCN dose reduces its adverse effects without significantly affecting the drug’s efficacy .
Chelating Agent for Heavy Metals
This compound is used as a chelating agent for heavy metals . It is used to trap or remove heavy metals, such as copper, lead, iron, and mercury, from the body .
Treatment of Wilson’s Disease
This compound is used in the treatment of Wilson’s disease . Wilson’s disease is a genetic disorder in which excess copper builds up in the body .
Treatment of Cystinuria
This compound is used in the treatment of Cystinuria . Cystinuria is a condition characterized by the buildup of the amino acid cystine, a building block of most proteins, in the kidneys and bladder .
Treatment of Scleroderma
This compound is used in the treatment of Scleroderma . Scleroderma is a group of autoimmune diseases that may result in changes to the skin, blood vessels, muscles, and internal organs .
Treatment of Arsenic Poisoning
This compound is used in the treatment of arsenic poisoning . Arsenic poisoning is a medical condition caused by elevated levels of arsenic in the body .
Treatment of Copper-Associated Hepatitis in Dogs
In veterinary medicine, the use of D-Penicillamine has increased with the recent recognition of copper-associated hepatopathies that occur in several breeds of dogs . It is prescribed legally by veterinarians as an extra-label drug to treat this disease and alleviate suffering .
Wirkmechanismus
Target of Action
DL-Penicillamine, also known as D-penicillamine, is primarily targeted towards copper ions . It is used as a chelating agent for the treatment of Wilson’s disease, a copper-overload disease state . It may also be effective in chelating arsenic, mercury, and lead . In addition to its chelating properties, D-penicillamine has been found to target metastatic melanoma cells, inducing the unfolded protein response (UPR) and Noxa (PMAIP1)-dependent mitochondrial apoptosis .
Mode of Action
D-penicillamine interacts with its targets primarily through chelation . It binds to copper ions, forming a stable complex that can be excreted from the body . This interaction helps to reduce the concentration of free copper ions in the body, thereby alleviating the symptoms of copper-overload diseases like Wilson’s disease . In the case of metastatic melanoma cells, D-penicillamine induces the unfolded protein response and Noxa-dependent mitochondrial apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by D-penicillamine is the copper homeostasis pathway . By chelating copper ions, D-penicillamine disrupts the balance of copper in the body, leading to a reduction in the symptoms of copper-overload diseases . In addition, D-penicillamine has been found to affect the unfolded protein response pathway in metastatic melanoma cells, leading to apoptosis .
Pharmacokinetics
D-penicillamine is absorbed rapidly but incompletely (40 to 70%) in the intestine, with wide interindividual variations . Food, antacids, and, in particular, iron reduce the absorption of the drug . Its bioavailability is also dramatically decreased in patients with malabsorption states . The peak plasma concentration occurs at 1 to 3 hours after ingestion, regardless of dose . More than 80% of plasma D-penicillamine is bound to proteins, particularly albumin . The route of elimination is mainly renal .
Result of Action
The molecular and cellular effects of D-penicillamine’s action primarily involve the reduction of free copper ions in the body, leading to a decrease in the symptoms of copper-overload diseases . In addition, D-penicillamine has been found to induce apoptosis in metastatic melanoma cells .
Action Environment
Environmental factors such as diet can influence the action, efficacy, and stability of D-penicillamine . For example, the presence of food and certain medications can reduce the absorption of D-penicillamine, affecting its efficacy . Furthermore, the presence of heavy metals in the environment can also influence the action of D-penicillamine, as it is a chelating agent .
Safety and Hazards
Zukünftige Richtungen
The use of DL-Penicillamine has increased with the recent recognition of copper-associated hepatopathies that occur in several breeds of dogs . Although the different regulatory authorities in the world do not approve this compound for use in dogs, it has been used to treat copper-associated hepatitis in dogs since the 1970s, and is prescribed legally by veterinarians as an extra-label drug to treat this disease and alleviate suffering .
Eigenschaften
IUPAC Name |
2-amino-3-methyl-3-sulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNCNSJFMMFHPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044687 | |
| Record name | 2-Amino-3-mercapto-3-methylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Penicillamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014997 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.65e+00 g/L | |
| Record name | Penicillamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014997 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
52-66-4, 25526-04-9, 1113-41-3, 52-67-5 | |
| Record name | (±)-Penicillamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-Penicillamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC81988 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81988 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Penicillamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241261 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-Penicillamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44656 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-Penicillamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22880 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-3-mercapto-3-methylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-β-mercaptovaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.135 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENICILLAMINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XOP7Y1H98 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Penicillamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014997 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
198.5 °C | |
| Record name | Penicillamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014997 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




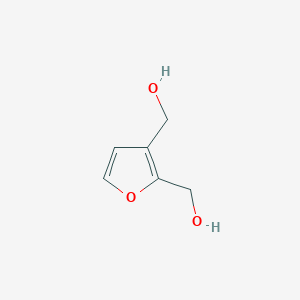
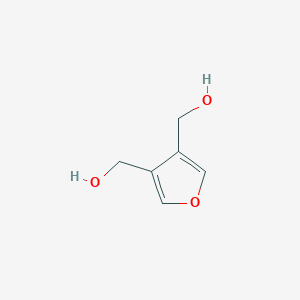
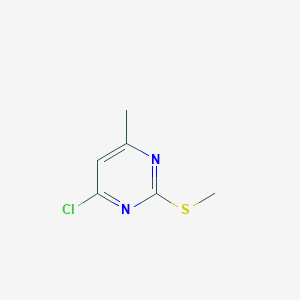
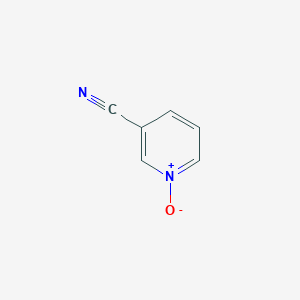

![4-Azoniaspiro[3.5]nonan-2-ol;chloride](/img/structure/B57544.png)




